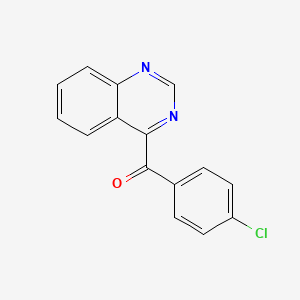
Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate is an organic compound with a complex structure It is characterized by the presence of chlorine atoms, multiple methyl groups, and a diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate can be achieved through multiple steps. One common method involves the reaction of citral with isopropenyl methyl ether and ethoxyacetylene. The overall yield of the product from citral is approximately 31% over six stages of synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of phase transfer catalysis and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Chlorine atoms can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It can be used to study the effects of chlorine-containing compounds on biological systems.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate involves its interaction with molecular targets and pathways. The presence of chlorine atoms and the diene system allows it to participate in various chemical reactions, influencing biological processes and chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,7,11-trimethyldodeca-2,4-dienoate: Similar structure but lacks chlorine atoms.
Methoprene: Contains a similar diene system but different functional groups.
Hydroprene: Another related compound with similar applications.
Uniqueness
Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
57821-45-1 |
|---|---|
Molecular Formula |
C17H28Cl2O2 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C17H28Cl2O2/c1-6-21-16(20)12-14(3)9-7-8-13(2)10-11-15(18)17(4,5)19/h7,9,12-13,15H,6,8,10-11H2,1-5H3 |
InChI Key |
JCWMKRSAUYGVNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCC(C(C)(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


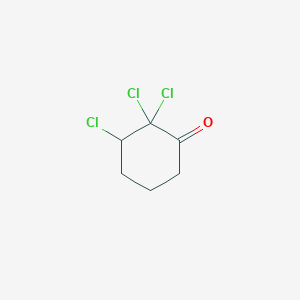

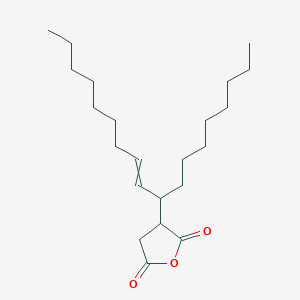
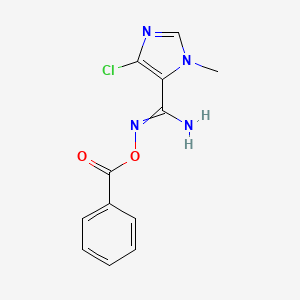
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
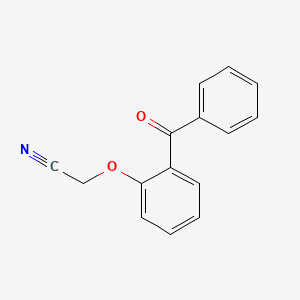
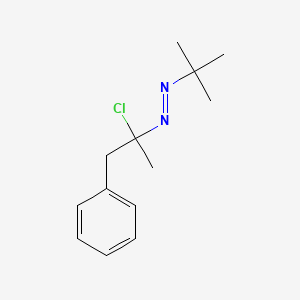
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
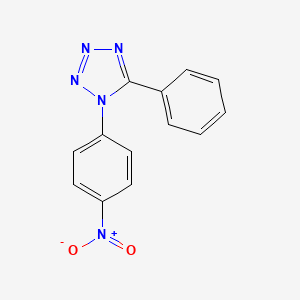
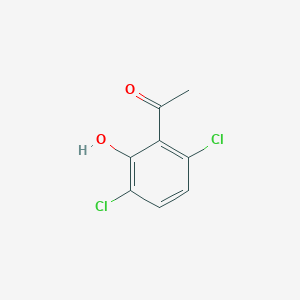

![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)

